Isoxepac - 55453-87-7

Isoxepac

Catalog Number: EVT-270122
CAS Number: 55453-87-7
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isoxepac, chemically known as 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid, is a non-steroidal anti-inflammatory drug (NSAID). [, , , ] While its development for the treatment of inflammatory conditions was discontinued, its unique properties have made it a valuable tool in scientific research. Isoxepac's role in research extends to its synthesis, chemical reactivity, and interactions within biological systems.

Aspirin (Acetylsalicylic Acid)

    Indomethacin

    • Relevance: Indomethacin serves as a comparative agent in several studies investigating the analgesic and gastrointestinal effects of isoxepac. In a postoperative pain model, both indomethacin (50 mg) and isoxepac (200 mg) demonstrated superior pain relief compared to placebo, suggesting a similar level of analgesic efficacy at their respective doses. Furthermore, studies assessing gastric mucosal damage reveal that both indomethacin and isoxepac induce minimal changes, indicating a potentially safer profile compared to aspirin.
    • Relevance: The glycine conjugate of isoxepac is a significant metabolite identified in rabbits, while the taurine conjugate is prevalent in dogs. This species-dependent metabolism highlights the variation in drug disposition and excretion patterns across different animals.

    Glucuronide Conjugate of Isoxepac

    • Relevance: Isoxepac undergoes glucuronidation, forming a glucuronide conjugate. This conjugate is a significant metabolite found in the urine of humans and rhesus monkeys. The formation and excretion of this metabolite are essential aspects of isoxepac elimination in these species.

    Olopatadine

    • Relevance: A synthetic route for olopatadine hydrochloride uses isoxepac as a starting material. This highlights a synthetic connection between isoxepac and another pharmaceutical compound with distinct therapeutic applications.
    • Relevance: A study demonstrated a novel ring-contraction monofluorination reaction using a hypervalent iodine reagent. This reaction was successfully applied to probenecid, resulting in the synthesis of a monofluorinated derivative. Notably, a similar reaction was also successfully performed on isoxepac, highlighting a shared chemical reactivity and potential for structural modifications.
    Classification and Source

    Isoxepac is classified as a dibenzoxepin derivative and is known by its Chemical Abstracts Service (CAS) number 55453-87-7. Its molecular formula is C16H12O4C_{16}H_{12}O_{4}, and it has a molecular weight of 268.26 g/mol. Isoxepac serves primarily as an intermediate in the synthesis of antihistamines and other therapeutic agents, such as Olopatadine hydrochloride, which is used for treating allergic conditions .

    Synthesis Analysis

    The synthesis of Isoxepac typically involves several steps:

    1. Condensation Reaction: The process begins with the condensation of p-hydroxyphenylacetic acid with phthalide in the presence of sodium methylate. The reaction takes place in dimethylacetamide (DMAC) at temperatures ranging from 80 to 170 °C under controlled pressure conditions (0.1-10 Pa) for 3 to 10 hours. This step yields 4-(2-carboxyl benzyloxy) toluylic acid .
    2. Cyclization: The resulting acid is then cyclized using glacial acetic acid and polyphosphoric acid as a catalyst. This reaction occurs at temperatures between 30 and 100 °C for 3 to 12 hours under similar pressure conditions. The product is subsequently crystallized from the mixture .
    3. Purification: Finally, the crude Isoxepac product is purified using ethyl acetate to remove impurities and enhance the yield .
    Molecular Structure Analysis

    Isoxepac's molecular structure features a dibenzoxepin framework characterized by a fused benzene ring system and an oxepin ring. The structural representation includes:

    • Core Structure: The compound consists of two benzene rings connected via an oxepin structure.
    • Functional Groups: It contains carboxylic acid groups that contribute to its reactivity and solubility.
    Chemical Reactions Analysis

    Isoxepac participates in various chemical reactions due to its functional groups:

    • Acylation Reactions: Isoxepac can undergo acylation to form more complex molecules used in drug synthesis.
    • Reduction Reactions: It can be reduced to yield derivatives that serve as precursors for other pharmaceutical compounds.
    • Hydrolysis: The carboxylic acid moiety can participate in hydrolysis reactions under acidic or basic conditions.

    These reactions are critical for developing new drugs and optimizing existing synthetic pathways for better yields and efficiency .

    Mechanism of Action

    The mechanism of action for Isoxepac primarily relates to its use as an intermediate in synthesizing antihistamines like Olopatadine. In these applications, Isoxepac acts by blocking histamine receptors, thereby alleviating allergic symptoms. The specific interactions at the receptor level involve competitive inhibition where Isoxepac derivatives bind to histamine receptors more effectively than histamine itself .

    Physical and Chemical Properties Analysis

    Isoxepac exhibits several notable physical and chemical properties:

    • Appearance: Typically appears as a white crystalline solid.
    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
    • Melting Point: The melting point ranges around 120 °C, indicating thermal stability.

    These properties are essential for its handling in laboratory settings and during industrial-scale synthesis .

    Applications

    Isoxepac has several important applications:

    • Pharmaceutical Intermediate: It is primarily used in synthesizing antihistamines like Olopatadine hydrochloride.
    • Research Applications: Due to its unique structure, Isoxepac serves as a model compound for studying reaction mechanisms in organic chemistry.
    • Potential Therapeutic Uses: Ongoing research explores its efficacy in treating various allergic conditions beyond those currently addressed by existing antihistamines.
    Introduction to Isoxepac in Pharmacological Research

    Historical Context of Non-Steroidal Anti-Inflammatory Drug (NSAID) Development

    The evolution of NSAIDs represents a cornerstone in medicinal chemistry, beginning with salicylates in the 19th century and advancing through the mid-20th-century discovery of the cyclooxygenase (COX) pathway. Early NSAIDs like aspirin and indomethacin provided anti-inflammatory, analgesic, and antipyretic effects but exhibited significant gastrointestinal (GI) toxicity due to non-selective COX-1/COX-2 inhibition. This spurred efforts to develop safer derivatives targeting the inflammatory COX-2 isoform while preserving COX-1-mediated cytoprotection [4]. By the 1970s, the arylacetic acid class emerged as a pharmacologically promising scaffold, characterized by a carboxylic acid moiety critical for binding the COX active site. Isoxepac (HP-549; CAS 55453-87-7) was developed during this era as a novel dibenzooxazepine derivative, entering clinical evaluation for rheumatoid arthritis by 1981 [3] [8]. Its structure diverged from traditional NSAIDs by incorporating a fused tricyclic system, hypothesized to enhance target specificity.

    Table 1: Key Milestones in NSAID Development

    Time PeriodRepresentative NSAIDsStructural ClassPrimary Advance
    1897AspirinSalicylateFirst synthetic NSAID
    1960sIndomethacin, DiclofenacIndole/Arylacetic acidEnhanced potency
    1970sIsoxepac, IbuprofenDibenzooxazepine/Propionic acidNovel chemotypes; GI safety refinement
    1990sCelecoxibCOX-2 selective sulfonamideReduced GI toxicity

    Isoxepac’s Emergence as an Arylacetic Acid Derivative

    Isoxepac (C₁₆H₁₂O₄; MW 268.26 g/mol) belongs to the 6,11-dihydro-11-oxodibenz[b,e]oxepine subclass of arylacetic acids. Its structure comprises a central oxepine ring fused to two benzene rings, with an acetic acid chain (–CH₂COOH) at the C2 position essential for COX binding [1] [10]. This configuration confers distinct physicochemical properties:

    • Molecular Characteristics: High lipophilicity (logP ≈ 2.4) and a pKa of 4.24, favoring ionization in physiological environments [1].
    • Synthetic Routes: Early methods relied on polyphosphoric acid (PPA)-catalyzed intramolecular Friedel-Crafts acylation of precursor 4-[(2-carboxymethyl phenoxy)methyl]benzoic acid. However, PPA’s high viscosity, non-recyclability, and intensive wastewater generation limited efficiency [2]. A 2022 advance employs chloroaluminate ionic liquids (e.g., [Et₃NH]⁺[Al₂Cl₇]⁻) with P₂O₅, achieving 82.7% yield via desiccant-enhanced Lewis acid catalysis. This method reduces waste acid by >60% and operates at milder temperatures (80°C vs. 130–170°C) [2].
    • Structure-Activity Relationship (SAR): The 11-oxo group and planar tricyclic core enhance binding to hydrophobic COX pockets, while the C2 acetic acid anchors to a conserved arginine residue. Bioisosteric replacement of the labile ester glucuronide (in metabolites) was later explored to mitigate instability issues [9].

    Table 2: Isoxepac’s Chemical and Physical Profile

    PropertyValueMethod/Reference
    Molecular FormulaC₁₆H₁₂O₄ [1] [10]
    Melting Point130–132°C [1]
    Boiling Point528.2±50.0 °C (Predicted) [1]
    Density1.39 g/cm³ [1]
    pKa4.24±0.10 [1]
    SolubilitySoluble in methanol, ethyl acetate [1] [10]

    Research Significance in Inflammation Modulation

    Isoxepac’s primary research value lies in its dual role as a:1. Pharmacological Probe: Demonstrates efficacy in rheumatoid arthritis models comparable to aspirin (1200 mg TID) for joint pain and stiffness reduction, with lower incidence of adverse effects in early trials [3]. Its metabolism highlights challenges in NSAID bioanalysis:- Forms an unstable ester glucuronide in humans, which undergoes pH-dependent rearrangement to β-glucuronidase-resistant isomers. Total urinary quantification requires alkaline hydrolysis followed by HPLC, underscoring analytical hurdles for acyl glucuronides [9].2. Chemical Intermediate: Serves as the core scaffold for olopatadine hydrochloride, an antiallergic drug. Modifications at C11 (e.g., oxime formation) and the acetic acid side chain optimize H1-receptor antagonism while retaining anti-inflammatory activity [1] [10].3. Green Chemistry Template: Catalytic innovations using ionic liquids address waste limitations of classical NSAID synthesis. The P₂O₅/chloroaluminate system enables recyclable catalysis for structurally diverse NSAIDs like 2-ethylanthraquinone, confirming mechanistic versatility [2].

    Future research directions include structural hybridization (e.g., hydrogen sulfide-releasing derivatives to enhance safety profiles) and targeted delivery systems to mitigate metabolic instability [5] [9].

    Properties

    CAS Number

    55453-87-7

    Product Name

    Isoxepac

    IUPAC Name

    2-(11-oxo-6H-benzo[c][1]benzoxepin-2-yl)acetic acid

    Molecular Formula

    C16H12O4

    Molecular Weight

    268.26 g/mol

    InChI

    InChI=1S/C16H12O4/c17-15(18)8-10-5-6-14-13(7-10)16(19)12-4-2-1-3-11(12)9-20-14/h1-7H,8-9H2,(H,17,18)

    InChI Key

    QFGMXJOBTNZHEL-UHFFFAOYSA-N

    SMILES

    C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O

    Solubility

    Soluble in DMSO

    Synonyms

    Isoxepac, Olopatadine USP Related Compound C

    Canonical SMILES

    C1C2=CC=CC=C2C(=O)C3=C(O1)C=CC(=C3)CC(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.